molecular formula C13H8N2O B11892948 2-(5-Formylpyridin-3-yl)benzonitrile CAS No. 1346691-54-0

2-(5-Formylpyridin-3-yl)benzonitrile

Cat. No.: B11892948
CAS No.: 1346691-54-0
M. Wt: 208.21 g/mol
InChI Key: RQZIIZOCUWGJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Formylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol This compound is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formylpyridin-3-yl)benzonitrile typically involves the reaction of 3-cyanopyridine with an appropriate formylating agent under controlled conditions. One common method involves the use of Vilsmeier-Haack reaction, where 3-cyanopyridine is treated with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Formylpyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: NH3, RNH2, H2O, HCl

Major Products Formed

Scientific Research Applications

2-(5-Formylpyridin-3-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Formylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Formylpyridin-2-yl)benzonitrile
  • 2-(6-Formylpyridin-3-yl)benzonitrile
  • 2-(4-Formylpyridin-3-yl)benzonitrile

Uniqueness

2-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

1346691-54-0

Molecular Formula

C13H8N2O

Molecular Weight

208.21 g/mol

IUPAC Name

2-(5-formylpyridin-3-yl)benzonitrile

InChI

InChI=1S/C13H8N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-9H

InChI Key

RQZIIZOCUWGJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.